molecular formula C9H8ClFO2 B585185 4-(2-Fluoroethoxy)benzoyl chloride CAS No. 145304-36-5

4-(2-Fluoroethoxy)benzoyl chloride

Cat. No.: B585185
CAS No.: 145304-36-5
M. Wt: 202.609
InChI Key: SDJCERIPFFAVGJ-UHFFFAOYSA-N
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Description

Contextual Significance of Acyl Halides in Organic Synthesis Research

Acyl halides, characterized by the functional group -COX where X is a halogen, are highly reactive derivatives of carboxylic acids. google.comprepchem.com Their heightened reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, making them excellent electrophiles. prepchem.com This inherent reactivity renders them invaluable intermediates in a plethora of organic transformations, enabling the facile introduction of an acyl group into various molecules. google.comprepchem.com

In the realm of organic synthesis, acyl halides are pivotal for constructing a wide array of functional groups. They readily react with alcohols to form esters, with amines to yield amides, and with arenes in the presence of a Lewis acid catalyst (Friedel-Crafts acylation) to produce aromatic ketones. uni.lunih.gov These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uni.luresearchgate.net The ability to transform a relatively unreactive carboxylic acid into a highly reactive acyl halide provides chemists with a powerful tool to forge new carbon-carbon and carbon-heteroatom bonds, often under mild conditions.

Rationale for Fluorine Incorporation in Molecular Design and its Academic Implications

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery and materials science, with profound academic and industrial implications. Fluorine, being the most electronegative element, imparts unique properties to a molecule that can significantly influence its biological activity and material characteristics. globalscientificjournal.compatsnap.com

From a medicinal chemistry perspective, the strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug. globalscientificjournal.compatsnap.com

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug candidate. globalscientificjournal.compatsnap.com

Altered Physicochemical Properties: The presence of fluorine can modulate a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govgoogle.com

In materials science, fluorination is utilized to create polymers and other materials with desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Overview of 4-(2-Fluoroethoxy)benzoyl Chloride as a Versatile Synthetic Building Block in Scholarly Investigations

This compound emerges as a particularly interesting synthetic building block by combining the high reactivity of an acyl chloride with the unique properties conferred by a fluoroalkoxy substituent. Its molecular structure features a benzoyl chloride moiety, a well-established reactive handle for acylation reactions, and a 2-fluoroethoxy group at the para position of the benzene (B151609) ring.

While specific, in-depth research articles solely focused on this compound are not abundant, its potential as a versatile building block can be inferred from the extensive literature on analogous compounds. The acyl chloride functionality allows for its use in a wide range of reactions to introduce the 4-(2-fluoroethoxy)benzoyl group into various molecular scaffolds. The presence of the 2-fluoroethoxy group can be strategically exploited to fine-tune the properties of the resulting products, making it a valuable tool for researchers engaged in the design and synthesis of novel bioactive molecules and functional materials. The synthesis of its parent acid, 4-(2-fluoroethoxy)benzoic acid, is a key step, which can be achieved through methods like the saponification of the corresponding ester. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoroethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-9(12)7-1-3-8(4-2-7)13-6-5-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCERIPFFAVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664885
Record name 4-(2-Fluoroethoxy)benzoyl chloride
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Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145304-36-5
Record name 4-(2-Fluoroethoxy)benzoyl chloride
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Record name 4-(2-Fluoroethoxy)benzoyl chloride
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Record name 4-(2-fluoroethoxy)benzoyl chloride
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Advanced Synthetic Methodologies for 4 2 Fluoroethoxy Benzoyl Chloride

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 4-(2-fluoroethoxy)benzoyl chloride relies on well-established functional group transformations, primarily starting from its corresponding carboxylic acid or benzaldehyde (B42025) precursors.

Carboxylic Acid Precursor Functionalization: Acyl Halide Formation via Thionyl Chloride and Oxalyl Chloride Methods

The most direct and widely practiced route to this compound is the chlorination of its parent carboxylic acid, 4-(2-fluoroethoxy)benzoic acid. This conversion is typically achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.orgcommonorganicchemistry.com

Thionyl Chloride Method: Reacting 4-(2-fluoroethoxy)benzoic acid with thionyl chloride is a common laboratory and industrial method. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of an intermediate and expulsion of a chloride ion, ultimately leading to the formation of the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture. khanacademy.orgchemguide.co.uk Often, the reaction is run in neat thionyl chloride at reflux, though a solvent can also be used. commonorganicchemistry.com

Oxalyl Chloride Method: Alternatively, oxalyl chloride can be employed, often under milder conditions than thionyl chloride. commonorganicchemistry.comwikipedia.org This method is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF catalyst first reacts with oxalyl chloride to form the reactive Vilsmeier reagent, an iminium salt. wikipedia.org This intermediate is highly electrophilic and readily reacts with the carboxylic acid. Subsequent decomposition of this adduct yields the desired acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. While oxalyl chloride is more expensive, it is considered a milder and more selective reagent. wikipedia.org

Table 1: Comparison of Thionyl Chloride and Oxalyl Chloride Methods

Feature Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Reagent State Liquid Liquid
Byproducts SO₂ (gas), HCl (gas) CO₂ (gas), CO (gas), HCl (gas)
Conditions Typically reflux Often room temperature
Catalyst Not always required, but can be catalyzed by DMF masterorganicchemistry.com Catalytic DMF is standard commonorganicchemistry.com
Advantages Lower cost, gaseous byproducts simplify workup chemguide.co.uk Milder conditions, high selectivity, volatile byproducts wikipedia.org
Disadvantages Harsher conditions may not be suitable for sensitive substrates. Higher cost, toxicity of CO byproduct.

Chlorination of Benzaldehyde Derivatives: Radical-Initiated Processes and Selectivity Studies

An alternative synthetic pathway starts from the corresponding aldehyde, 4-(2-fluoroethoxy)benzaldehyde. The conversion to an acyl chloride can be achieved through a radical-initiated chlorination process. This method avoids the use of a carboxylic acid precursor.

The reaction proceeds by treating the benzaldehyde derivative with a chlorinating agent, often chlorine gas (Cl₂), initiated by UV light or a radical initiator. The mechanism involves the abstraction of the aldehydic hydrogen atom to form a benzoyl radical. This radical then reacts with a chlorine molecule to yield the final product, this compound, and a chlorine radical, which continues the chain reaction.

A key aspect of this process is selectivity. The aldehydic C-H bond is significantly weaker than the C-H bonds on the aromatic ring, making it the preferred site for radical abstraction. Therefore, under controlled conditions, chlorination occurs selectively at the formyl group without significant halogenation of the benzene (B151609) ring.

Table 2: Key Parameters in Radical Chlorination of Benzaldehydes

Parameter Influence on Reaction Typical Conditions
Initiator Starts the radical chain reaction. UV light or chemical initiators (e.g., AIBN).
Chlorinating Agent Provides the chlorine atom for the product. Chlorine (Cl₂) gas.
Temperature Affects reaction rate and selectivity. Controlled to minimize side reactions.
Solvent Should be inert to radical conditions. Carbon tetrachloride (historically), or other inert solvents.

Novel and Green Chemistry Approaches to Synthesis

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of acyl chlorides.

Catalytic Systems for Enhanced Efficiency and Yield in Acyl Chloride Formation

Modern synthetic chemistry aims to improve upon traditional methods by incorporating advanced catalytic systems. For the conversion of carboxylic acids to acyl chlorides, several novel approaches have emerged:

Vilsmeier Reagent Chemistry: The Vilsmeier reagent, traditionally used in formylation reactions, can be synthesized via greener routes and used as an effective activating agent for carboxylic acids. scirp.orgscirp.orgwikipedia.org For instance, methods using phthaloyl dichloride and DMF have been developed to generate the Vilsmeier reagent, avoiding more toxic conventional reagents like phosgene (B1210022) or phosphoryl chloride. scirp.orgresearchgate.net The isolated reagent can then convert aromatic acids into their corresponding acyl chlorides in good yields. scirp.org

Photocatalysis: Visible-light photocatalysis offers a novel route for generating acyl chlorides from aldehydes. One reported method uses Ru(bpy)₃Cl₂ as a photocatalyst to convert an aldehyde into an acid chloride in the presence of an oxidant and a chlorine source like N-chlorosuccinimide. organic-chemistry.org

Alternative Catalysts: Research into new catalysts for reactions with thionyl chloride has shown that N,N-dimethylformamide (DMF) can effectively catalyze the reaction. masterorganicchemistry.com Other systems, such as using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, have also been shown to rapidly convert carboxylic acids to acid chlorides. organic-chemistry.org

Sustainable Solvent and Reagent Selection in Preparation Protocols

A major focus of green chemistry is the replacement of hazardous solvents and reagents with more sustainable alternatives.

Solvent Replacement: Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) or hydrocarbon solvents like toluene (B28343). scirp.org Research is exploring the use of greener alternatives. For example, some Vilsmeier-based preparations have been optimized for use in toluene or 2-chlorotoluene, with byproducts that can be easily recovered by filtration. scirp.orgscirp.org

Alternative Reagents: The search for substitutes for hazardous chlorinating agents like phosgene and thionyl chloride is ongoing. Bis(trichloromethyl)carbonate (BTC), a solid phosgene equivalent, is considered a safer alternative for activating carboxylic acids and can be used in continuous-flow systems, which enhances safety. researchgate.netresearchgate.net Electrochemical methods are also being explored, where trichloromethyl compounds are dechlorinated to generate acylating agents in situ, avoiding the handling of bulk, corrosive reagents. acs.org

Optimization Strategies for Large-Scale Research Production

Transitioning the synthesis of this compound from a laboratory bench to large-scale research production requires careful optimization of reaction parameters and process technology.

Process Control and Purification: On a larger scale, controlling reaction temperature and managing the off-gassing of byproducts like HCl and SO₂ is critical. For purification, vacuum distillation is a standard method to isolate the acyl chloride from non-volatile impurities and excess reagents. chemguide.co.uk Patents for synthesizing similar compounds, like high-purity benzoyl chloride, often specify reduced pressure distillation as a key purification step to obtain a high-quality final product.

Catalyst and Reagent Handling: In catalyzed reactions, such as those using phosgene with an N,N-dialkylformamide catalyst, process optimization can involve separating the catalyst phase from the product phase, allowing the catalyst to be recycled for subsequent batches. google.com This reduces waste and improves the economic viability of the process.

Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the adoption of continuous-flow reactors. acs.orgacs.org This technology is particularly advantageous for reactions involving toxic reagents or exothermic processes. The synthesis of acyl chlorides has been successfully demonstrated in flow systems, including methods that generate the Vilsmeier reagent or phosgene on-demand from safer precursors like chloroform (B151607) and oxygen. acs.orgacs.org Flow synthesis offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and the potential for streamlined, multi-step operations. oup.com Kinetic studies using in-line monitoring can be used to precisely calculate the required residence time in a flow reactor, allowing for a seamless transition from batch to continuous production. oup.com

Process Intensification and Continuous Flow Methodologies

The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. chemguide.co.uklibretexts.org Traditionally performed in batch reactors, the production of this compound from 4-(2-Fluoroethoxy)benzoic acid using chlorinating agents like thionyl chloride or oxalyl chloride can be significantly improved through process intensification (PI). numberanalytics.comaiche.org PI focuses on developing innovative processes that lead to substantially smaller, safer, cleaner, and more energy-efficient technologies. aiche.orgchemcopilot.com

Continuous flow chemistry, a key pillar of process intensification, offers numerous advantages for this synthesis. researchgate.netnih.gov In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly reactive and potentially hazardous reactions like the formation of acyl chlorides. researchgate.netnih.gov

The conversion of 4-(2-Fluoroethoxy)benzoic acid to its acid chloride is an exothermic reaction that often involves gaseous byproducts like sulfur dioxide and hydrogen chloride when using thionyl chloride. libretexts.org In a flow reactor, the high surface-area-to-volume ratio enables rapid heat exchange, mitigating the risk of thermal runaways and improving safety. researchgate.net Furthermore, the immediate removal of gaseous byproducts can drive the reaction to completion more efficiently. Continuous processing also allows for the integration of reaction and purification steps, potentially reducing plant footprint and capital costs. numberanalytics.com

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk of thermal runaway due to poor heat transfer in large volumes.Excellent heat transfer minimizes risk; smaller reaction volumes enhance safety.
Efficiency Slower reaction times and potentially lower yields due to mass transfer limitations.Enhanced mixing and heat transfer lead to faster reactions and higher yields. nih.gov
Scalability Scaling up is complex, often requiring complete process redesign.Scaled by operating for longer durations ("scale-out") rather than increasing reactor size.
Product Quality Potential for side reactions and impurities due to prolonged reaction times and temperature gradients.Precise control over residence time and temperature leads to higher purity and consistency. nih.gov
Footprint Requires large reactors and significant plant space.Compact, modular systems reduce the overall footprint and capital cost. chemcopilot.com

Purification Techniques for Research-Grade Purity

Achieving research-grade purity (typically >99.5%) for a reactive compound like this compound requires meticulous purification strategies. The primary impurities are typically the unreacted carboxylic acid precursor and residual chlorinating agents or their byproducts. lookchem.com

Fractional Distillation under Reduced Pressure (Vacuum Distillation): This is the most common and effective method for purifying acyl chlorides. lookchem.comgoogle.com By lowering the pressure, the boiling point of the compound is significantly reduced, which prevents thermal decomposition that can occur at atmospheric boiling points. Using a packed distillation column, such as one with Sulzer packing, allows for the efficient separation of the desired product from less volatile impurities like the starting benzoic acid and more volatile impurities like excess thionyl chloride. google.com For analogous compounds like 2,6-difluoro-benzoyl chloride, distillation through a packed column has been shown to yield purities greater than 99.5%. google.com

Crystallization: If the benzoyl chloride derivative is a solid at room temperature, or if its precursor acid requires purification, crystallization is a powerful technique. researchgate.net For the precursor, 4-(2-Fluoroethoxy)benzoic acid, recrystallization from an appropriate solvent can effectively remove impurities before its conversion to the acid chloride. This is a critical step, as the purity of the starting material directly impacts the purity of the final product. researchgate.net For the acid chloride itself, crystallization from a dry, non-reactive solvent like toluene or hexane (B92381) can be employed, although this is less common than distillation for liquid acyl chlorides. lookchem.com

Solvent Washing and Extraction: Washing the crude product with a suitable inert solvent can remove certain impurities. However, for highly reactive acyl chlorides, this must be done with extreme care to avoid hydrolysis. lookchem.com More applicable is the purification of the precursor acid via extraction, where the acid is dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities before being dried and carried on to the chlorination step.

Advanced Filtration: For removing catalysts and particulate matter, precision filtration through materials like activated carbon can be employed. This method has been used in the purification of benzoyl chloride to improve quality and color. google.com

Purification TechniquePrinciple of SeparationKey AdvantagesConsiderations
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Highly effective for liquid products, prevents thermal degradation, can achieve >99.5% purity. google.comRequires specialized vacuum equipment; not suitable for non-volatile compounds.
Recrystallization Separation based on differences in solubility in a given solvent at different temperatures.Excellent for achieving high purity of solid compounds; removes occluded impurities.Requires the compound to be a stable solid; solvent selection is critical. lookchem.comresearchgate.net
Filtration Physical separation of solid particles from a liquid or gas.Effective for removing solid impurities like catalysts or particulates. google.comDoes not remove dissolved impurities.

Chemical Reactivity and Derivatization Studies of 4 2 Fluoroethoxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 4-(2-fluoroethoxy)benzoyl chloride involves nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. This class of reactions is fundamental to the synthesis of a variety of derivatives, including amides, esters, and hydrazides.

Amidation Reactions for Carboxamide Synthesis

The reaction of this compound with primary or secondary amines is a standard and efficient method for the synthesis of the corresponding N-substituted 4-(2-fluoroethoxy)benzamides. This reaction, often referred to as N-acylation, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an excess of the amine reactant itself. The reaction is generally carried out in aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

The synthesis of various benzamides through this method is a cornerstone in medicinal chemistry and materials science. For instance, the reaction of substituted anilines with benzoyl chlorides is a common strategy for preparing biologically active compounds. google.commedcraveonline.com The general conditions for these reactions are mild and yield the desired carboxamides in good to excellent yields.

Table 1: Representative Amidation Reactions of this compound

Amine ReactantProductTypical Reaction Conditions
Aniline (B41778)N-phenyl-4-(2-fluoroethoxy)benzamideDichloromethane, Triethylamine, Room Temperature
DiethylamineN,N-diethyl-4-(2-fluoroethoxy)benzamideTetrahydrofuran, Pyridine, 0 °C to Room Temperature
4-Aminophenol4-(2-fluoroethoxy)-N-(4-hydroxyphenyl)benzamideN,N-Dimethylformamide, Potassium Carbonate, Room Temperature

Esterification and Etherification Protocols for Fluoroethoxy-Containing Moieties

Esterification of this compound with alcohols or phenols provides access to a range of esters containing the fluoroethoxy moiety. The reaction with simple alcohols is typically rapid and can be performed in the presence of a base like pyridine to scavenge the HCl produced. nih.gov For less reactive nucleophiles, such as phenols, the reaction may require heating or the use of a catalyst. organic-chemistry.org The conversion of the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521) can significantly accelerate the reaction. nih.gov

While direct etherification of the acyl chloride is not a standard transformation, the fluoroethoxy group itself can be introduced via etherification reactions in the synthesis of precursors to this compound. For example, the Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide (e.g., 1-bromo-2-fluoroethane), is a common method for forming the ether linkage. prepchem.com

Table 2: Illustrative Esterification Reactions

Alcohol/Phenol ReactantProductTypical Reaction Conditions
EthanolEthyl 4-(2-fluoroethoxy)benzoatePyridine, 0 °C to Room Temperature
PhenolPhenyl 4-(2-fluoroethoxy)benzoateSodium Hydroxide, Water/Dichloromethane, Room Temperature
Isopropyl alcoholIsopropyl 4-(2-fluoroethoxy)benzoateDichloromethane, Triethylamine, Room Temperature

Reactions with Hydrazine (B178648) Derivatives for Hydrazide Formation

This compound reacts readily with hydrazine and its derivatives to form the corresponding hydrazides. The reaction with hydrazine hydrate (B1144303) is a common method for the synthesis of 4-(2-fluoroethoxy)benzohydrazide. This intermediate is a valuable building block for the synthesis of various heterocyclic compounds and hydrazone derivatives with potential biological activities. The reaction is typically carried out in a suitable solvent at controlled temperatures to avoid the formation of di-acylated byproducts. globalscientificjournal.com The resulting hydrazides can be further condensed with aldehydes or ketones to produce a diverse library of hydrazones. nih.govresearchgate.netnih.gov

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazine/Aldehyde ReactantProductTypical Reaction Conditions
Hydrazine hydrate4-(2-fluoroethoxy)benzohydrazideTetrahydrofuran, 0 °C to Room Temperature
PhenylhydrazineN'-phenyl-4-(2-fluoroethoxy)benzohydrazideDichloromethane, Triethylamine, Room Temperature
4-(2-fluoroethoxy)benzohydrazide + Benzaldehyde (B42025)N'-benzylidene-4-(2-fluoroethoxy)benzohydrazideEthanol, Catalytic Acetic Acid, Reflux

Advanced Coupling and Cross-Coupling Methodologies

Beyond classical nucleophilic substitution, this compound can participate in more advanced transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds, providing access to ketones and other valuable structures.

Exploration of Palladium-Catalyzed Acylations

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and acyl chlorides are effective electrophiles in several of these transformations. wikipedia.org

The Suzuki-Miyaura coupling of an acyl chloride with an organoboron reagent (e.g., a boronic acid or ester) is a powerful method for the synthesis of ketones. This reaction typically employs a palladium(0) catalyst and a base. While the classic Suzuki coupling is widely used for aryl-aryl bond formation, its application in acylation reactions provides a direct route to unsymmetrical ketones. patsnap.comrsc.org The reaction of this compound with an arylboronic acid, for example, would yield a diaryl ketone.

The Sonogashira coupling of an acyl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, affords ynones (alkynyl ketones). liv.ac.ukresearchgate.net This reaction is highly valuable for the synthesis of conjugated systems found in many natural products and functional materials. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.

The Heck reaction , another cornerstone of palladium catalysis, typically involves the coupling of an aryl or vinyl halide with an alkene. google.com While less common for acyl chlorides, decarbonylative Heck-type reactions can occur under certain conditions.

Table 4: Plausible Palladium-Catalyzed Acylations of this compound

Coupling PartnerCoupling ReactionExpected ProductTypical Catalytic System
Phenylboronic acidSuzuki-Miyaura(4-(2-fluoroethoxy)phenyl)(phenyl)methanonePd(PPh₃)₄, K₂CO₃, Toluene (B28343)
PhenylacetyleneSonogashira1-(4-(2-fluoroethoxy)phenyl)-3-phenylprop-2-yn-1-onePdCl₂(PPh₃)₂, CuI, Triethylamine
StyreneHeck-type (decarbonylative)1-(2-fluoroethoxy)-4-styrylbenzenePd(OAc)₂, P(o-tolyl)₃, Base

Other Transition Metal-Mediated Reactivity

While palladium catalysts are predominant in cross-coupling reactions, other transition metals such as nickel and copper have also been shown to mediate the transformation of acyl chlorides.

Nickel-catalyzed couplings have emerged as a cost-effective and powerful alternative to palladium-catalyzed reactions. Nickel catalysts can promote the coupling of acyl chlorides with a variety of organometallic reagents. researchgate.net For instance, nickel-catalyzed cross-electrophile coupling reactions between two different electrophiles, such as an aryl chloride and a benzyl (B1604629) chloride, have been developed. patsnap.com

Copper-catalyzed reactions are also relevant, particularly in the context of the Sonogashira coupling where a copper(I) co-catalyst is often employed to facilitate the formation of the copper acetylide intermediate. Copper can also mediate other types of couplings, although its application with acyl chlorides is less common than palladium or nickel.

The exploration of different transition metal catalysts continues to expand the synthetic utility of acyl chlorides like this compound, offering alternative pathways and potentially novel reactivity.

Chemoselective Transformations and Functional Group Compatibility

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. This moiety readily reacts with a wide array of nucleophiles, making it a versatile reagent for introducing the 4-(2-fluoroethoxy)benzoyl group into various molecular scaffolds. However, in complex molecules possessing multiple nucleophilic sites, achieving selective reaction at the desired position is a critical challenge. The electronic properties conferred by the 4-(2-fluoroethoxy) substituent play a significant role in modulating this reactivity.

Strategies for Selective Derivatization in Polyfunctional Substrates

The selective acylation of one functional group in the presence of others using this compound hinges on the differential nucleophilicity of the target sites and the careful control of reaction conditions. Benzoyl chlorides are highly reactive acylating agents that react with a range of functional groups. chromatographyonline.comnih.gov The general order of reactivity for common nucleophiles is primary amines > secondary amines > phenols > alcohols > thiols. nih.govresearchgate.net

Strategies for achieving chemoselectivity in a polyfunctional substrate, such as a molecule containing both an amine and a hydroxyl group, often exploit this inherent reactivity difference.

pH Control: The nucleophilicity of amines and phenols can be modulated by adjusting the pH of the reaction medium. At basic pH, amines are deprotonated and highly nucleophilic, while phenols exist as even more nucleophilic phenoxides. In acidic conditions, amines are protonated to form non-nucleophilic ammonium (B1175870) salts, which can allow for selective acylation of other, less basic functional groups.

Reaction Temperature and Stoichiometry: At low temperatures, the reaction can often be stopped after the most nucleophilic group has reacted. By using a stoichiometric amount of this compound, reaction with less nucleophilic groups can be minimized.

Use of Protecting Groups: In cases where inherent reactivity differences are insufficient for selectivity, a common strategy involves the temporary protection of more reactive functional groups. For instance, an amine could be protected as a carbamate, allowing for the selective acylation of a hydroxyl group. The protecting group is then removed in a subsequent step.

Catalyst and Solvent Choice: The choice of catalyst and solvent can influence which group is acylated. For example, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective for acylating sterically hindered or less reactive alcohols. rsc.org

A hypothetical example of chemoselective acylation is the reaction of this compound with a molecule like 4-aminophenol. By controlling the conditions, it is possible to selectively form either the amide or the ester. Typically, the much greater nucleophilicity of the amino group would lead to the preferential formation of the amide, N-(4-hydroxyphenyl)-4-(2-fluoroethoxy)benzamide.

Table 1: Predicted Outcome of Reactions with Polyfunctional Nucleophiles

Polyfunctional SubstratePrimary Reaction Site with this compoundPredicted Major ProductRationale
4-AminophenolAmino Group (-NH₂)N-(4-hydroxyphenyl)-4-(2-fluoroethoxy)benzamideThe amino group is significantly more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions.
Serine (Amino Acid)Amino Group (-NH₂)N-(4-(2-fluoroethoxy)benzoyl)serineAt neutral or slightly basic pH, the amino group is the most potent nucleophile. The carboxylic acid is deprotonated and unreactive, while the primary alcohol is less nucleophilic.
3-Amino-1-propanolAmino Group (-NH₂)N-(3-hydroxypropyl)-4-(2-fluoroethoxy)benzamideThe primary amine is a stronger nucleophile than the primary alcohol.

This table is based on established principles of chemical reactivity.

Influence of the Fluoroethoxy Group on Reaction Kinetics and Stereoselectivity

The 4-(2-fluoroethoxy) group exerts a notable electronic influence on the reactivity of the benzoyl chloride moiety. This influence is a combination of the electron-donating resonance effect of the ether oxygen and the strong electron-withdrawing inductive effect of the fluorine atom.

Reaction Kinetics:

The rate of acylation reactions with benzoyl chlorides is highly dependent on the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring that withdraw electron density increase this electrophilicity, making the acyl chloride more reactive. Conversely, electron-donating groups decrease reactivity.

The para-alkoxy group (-OR) is typically considered an activating group in electrophilic aromatic substitution due to its strong +R (resonance) effect. However, in the case of acylation reactivity, the inductive effect (-I) of the substituent plays a more dominant role in influencing the carbonyl carbon's electrophilicity. The 2-fluoroethoxy group possesses a significant inductive electron-withdrawing effect due to the highly electronegative fluorine atom. This effect is transmitted through the ethoxy linkage to the aromatic ring and subsequently to the carbonyl group.

This net electron-withdrawing character enhances the partial positive charge on the carbonyl carbon, making this compound more reactive towards nucleophiles than unsubstituted benzoyl chloride or benzoyl chlorides with simple alkoxy groups (e.g., 4-methoxybenzoyl chloride). This principle is demonstrated in studies of substituted benzoyl groups where electron-withdrawing para-substituents are found to increase the rate of reaction. nih.gov

A Hammett plot analysis, which correlates reaction rates with substituent constants (σ), would be expected to show a positive reaction constant (ρ) for the acylation, indicating that electron-withdrawing groups accelerate the reaction. The 2-fluoroethoxy group would have a positive σ value, reflecting its electron-withdrawing nature in this context.

Table 2: Predicted Relative Reactivity of Substituted Benzoyl Chlorides

Benzoyl Chloride DerivativeNature of para-SubstituentPredicted Effect on Carbonyl ElectrophilicityPredicted Relative Reaction Rate
4-Nitrobenzoyl chlorideStrongly Electron-Withdrawing (-NO₂)Strongly IncreasedFastest
This compound Electron-Withdrawing (-OCH₂CH₂F) Increased Fast
4-Chlorobenzoyl chlorideModerately Electron-Withdrawing (-Cl)Moderately IncreasedIntermediate
Benzoyl chlorideUnsubstituted (-H)BaselineBaseline
4-Methylbenzoyl chlorideElectron-Donating (-CH₃)DecreasedSlow
4-Methoxybenzoyl chlorideElectron-Donating (-OCH₃)Strongly DecreasedSlowest

This table provides a qualitative prediction based on the known electronic effects of substituents.

Stereoselectivity:

In reactions with chiral, non-racemic nucleophiles (e.g., chiral alcohols or amines), the acylating agent itself does not typically induce stereoselectivity as it is achiral. However, the structure of the acylating agent can influence the diastereoselectivity of the reaction if the nucleophile contains a pre-existing stereocenter adjacent to the reacting functional group. The steric bulk of the 4-(2-fluoroethoxy)benzoyl group is not exceptionally large, suggesting that its influence on stereoselectivity would be minimal compared to more sterically demanding acylating agents. The primary factors governing stereoselectivity in such cases would be the steric environment of the chiral nucleophile itself, following established models of asymmetric induction.

Applications of 4 2 Fluoroethoxy Benzoyl Chloride As a Research Intermediate

Precursor in Medicinal Chemistry Research and Chemical Biology

The utility of 4-(2-fluoroethoxy)benzoyl chloride as a precursor is prominently highlighted in the realms of medicinal chemistry and chemical biology. Its ability to introduce a fluoroethoxy moiety into various molecular scaffolds is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates and biological probes.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitor Analogs

One of the most significant applications of this compound is in the synthesis of analogs of Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes are crucial for cell survival and are overexpressed in many cancers, making them a key target for cancer therapy. nih.gov The benzimidazole (B57391) carboxamide core is a highly potent structure for PARP inhibitors. nih.gov

Researchers have utilized this compound to synthesize novel PARP-1 inhibitors based on this core structure. nih.gov In a typical synthesis, methyl 2,3-diaminobenzate is reacted with this compound to form a benzimidazole intermediate. nih.gov This intermediate is then further modified to produce the final PARP inhibitor analogs. nih.gov The introduction of the fluoroethoxy group is a strategic move to potentially enhance the drug-like properties of these inhibitors. The design of these inhibitors often focuses on creating molecules that can be labeled with isotopes for imaging purposes. nih.gov

IntermediateReactantProductApplication
Methyl 2,3-diaminobenzoateThis compoundBenzimidazole intermediateSynthesis of PARP-1 inhibitor analogs
Diamine intermediate 11This compoundBenzimidazole 12Synthesis of tricyclic PARP inhibitor analogs

Development of Fluoroethoxy-Appended Radioligands and PET Tracers

The 2-fluoroethoxy group is a valuable component in the development of radioligands and Positron Emission Tomography (PET) tracers. PET is a non-invasive imaging technique that uses radioactive tracers to visualize and quantify biological processes in the body. mdpi.com The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into molecules is a common strategy for creating PET tracers due to its favorable decay characteristics. nih.gov

This compound serves as a precursor for synthesizing the non-radioactive standards and precursors for these ¹⁸F-labeled PET tracers. For instance, it has been used in the synthesis of fluoroethoxy-appended tryptophan analogs as potential tumor imaging agents. nih.gov The general approach involves synthesizing a precursor molecule that can then be radiolabeled with ¹⁸F in the final step. The fluoroethoxy group provides a convenient site for introducing the ¹⁸F isotope via nucleophilic substitution. nih.gov This methodology has been applied to develop tracers targeting various biological entities, including the translocator protein (TSPO), which is a biomarker for neuroinflammation. mdpi.com

Tracer TypeTargetPrecursor ComponentKey Feature
PARP-1 inhibitorPARP-1 enzymeThis compoundFluoroethoxy group for ¹⁸F-labeling
Tryptophan analogTumor cellsFluoroethoxy-appended tryptophanPotential for tumor imaging
TSPO LigandTranslocator ProteinFluoroethoxy-appended moleculesImaging neuroinflammation

Construction of Bioactive Scaffolds and Chemical Probes for Target Elucidation

Beyond specific inhibitor classes, this compound is a valuable tool for constructing diverse bioactive scaffolds and chemical probes. These molecules are essential for studying biological systems and identifying new drug targets. The incorporation of the fluoroethoxy group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.

The benzoyl chloride functional group is a versatile reactive handle that allows for the coupling of the 4-(2-fluoroethoxy)benzoyl moiety to a wide range of molecular frameworks. wikipedia.org This enables the systematic exploration of structure-activity relationships (SAR) by introducing the fluoroethoxy group into different positions of a lead compound. This approach is fundamental in medicinal chemistry for optimizing the efficacy and safety of new drug candidates.

Building Block in Agrochemical Research and Material Science

The applications of this compound extend beyond pharmaceuticals into the fields of agrochemical research and material science, where the introduction of fluorine can lead to enhanced performance and novel properties.

Design and Synthesis of Fluorinated Agrochemical Analogs

This compound can be used as a building block to synthesize fluorinated analogs of existing or novel agrochemicals. For example, it can be used to create benzoylphenylurea (B10832687) derivatives, a class of compounds known for their insecticidal activity. nih.gov By reacting this compound with appropriate aniline (B41778) derivatives, researchers can generate a library of fluorinated analogs for biological screening. This approach allows for the systematic investigation of how the fluoroethoxy group influences the insecticidal potency and spectrum of activity. nih.gov

Incorporation into Advanced Polymer and Material Precursors

In material science, the introduction of fluorine into polymers can significantly alter their properties, leading to materials with low surface energy, high thermal stability, and chemical resistance. Benzoyl chloride and its derivatives are used in the synthesis of various polymers and materials. wikipedia.org

While specific examples of the direct use of this compound in advanced polymer synthesis are not extensively documented in the provided search results, its potential is evident. As a derivative of benzoyl chloride, it can be used in reactions like the Schotten-Baumann reaction to form esters and amides, which are fundamental linkages in many polymers. google.com By incorporating the fluoroethoxy group, it is conceivable to create novel polymers with tailored properties for specialized applications, such as high-performance coatings, membranes, and electronic materials. The presence of the fluorine atoms could impart desirable characteristics like hydrophobicity and thermal stability to the resulting polymers.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for the definitive structural confirmation of 4-(2-Fluoroethoxy)benzoyl chloride, providing detailed insight into its atomic connectivity and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of analogous structures and established principles. ucl.ac.ukoregonstate.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the fluoroethoxy protons. The aromatic region should feature two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing benzoyl chloride group are expected to be downfield from those ortho to the electron-donating ether group. The fluoroethoxy group protons would appear as two triplets, with the signal for the methylene (B1212753) group attached to fluorine (-CH₂F) being split by both the adjacent methylene protons and the fluorine atom (a triplet of doublets), while the methylene group attached to the oxygen (-OCH₂-) would appear as a triplet split by the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. Key signals would include the carbonyl carbon of the acyl chloride, typically found in the 165-170 ppm range, and the six distinct aromatic carbons. The two aliphatic carbons of the fluoroethoxy group would also be clearly resolved, with the carbon bonded to fluorine showing a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum offers direct evidence for the fluoroalkoxy moiety. wikipedia.org For a -OCH₂CH₂F group, a single resonance is expected. alfa-chemistry.comucsb.edu This signal would be split into a triplet by the two adjacent protons (²JFH). The chemical shift for aliphatic fluorine in this environment typically falls within the -200 to -220 ppm range relative to CFCl₃. wikipedia.orghuji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on analogous compounds and standard chemical shift increments.

NucleusPredicted Chemical Shift (ppm)Splitting PatternAssignment
¹H~8.1dAr-H (ortho to -COCl)
¹H~7.0dAr-H (ortho to -OR)
¹H~4.7dt-OCH₂CH₂F
¹H~4.3dt-OCH₂CH₂F
¹³C~168sC=O
¹³C~164sAr-C (C-O)
¹³C~133dAr-C (CH ortho to -COCl)
¹³C~129sAr-C (C-COCl)
¹³C~115dAr-C (CH ortho to -OR)
¹³C~82t (¹JCF)-OCH₂CH₂F
¹³C~68t (²JCF)-OCH₂CH₂F
¹⁹F~-215t-CH₂F

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of a compound by measuring its mass with extremely high accuracy (typically within 5 ppm). ufl.edu For this compound (C₉H₈ClFO₂), the monoisotopic mass is calculated to be 202.01968 Da. uni.lu HRMS analysis verifies this value, distinguishing it from other potential compounds with the same nominal mass. The technique also provides valuable information based on the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). nih.gov Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Table 2: Predicted HRMS Data for this compound Data sourced from PubChemLite. uni.lu

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺203.02696136.4
[M+Na]⁺225.00890145.7
[M+K]⁺240.98284142.2
[M+NH₄]⁺220.05350156.6
[M-H]⁻201.01240138.9

Chromatographic and Separation Science Applications

Chromatographic methods are essential for both analyzing the purity of this compound and for its application in analytical derivatization schemes.

This compound serves as a valuable derivatizing agent for the analysis of polar compounds, such as amines, phenols, and alcohols, by LC-MS/MS. nih.govchromatographyonline.com Derivatization with a benzoyl chloride reagent chemically modifies the target analytes, typically improving their analytical characteristics. nih.govresearchwithrowan.com

The reaction of an analyte (e.g., a primary amine, R-NH₂) with this compound results in the formation of a stable amide. This process offers several advantages:

Improved Chromatography: The addition of the nonpolar benzoyl group increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase LC columns. researchgate.net

Enhanced Ionization: The derivative often exhibits improved ionization efficiency in the mass spectrometer source (e.g., ESI), leading to greater sensitivity.

Targeted Detection: The fluoroethoxybenzoyl moiety provides a specific mass tag. In tandem MS (MS/MS), the loss of a neutral fragment corresponding to the derivatizing group can be monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and specificity for quantitative analysis in complex biological or environmental matrices. nih.gov

The development of an LC-MS/MS method would involve optimizing the derivatization reaction conditions (pH, time, temperature) and the chromatographic separation, followed by fine-tuning the mass spectrometer parameters (precursor/product ion pairs, collision energy) for each derivatized analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. analytice.com It is highly effective for separating the target compound from potential impurities, such as unreacted starting materials, solvents, or side-products from its synthesis. nih.govoup.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This method allows for:

Purity Determination: The area of the primary peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Impurity Identification: The mass spectrum of each minor peak can be compared against spectral libraries to identify specific impurities.

Reaction Monitoring: Aliquots can be taken from a reaction mixture over time to monitor the consumption of starting materials and the formation of the desired benzoyl chloride product.

Given the high reactivity of acyl chlorides, direct injection can sometimes be challenging, potentially causing degradation on the column. chromforum.org In such cases, in-situ derivatization to a more stable species (e.g., an amide or ester) prior to GC-MS analysis may be employed.

Vibrational Spectroscopy for Structural Confirmation (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular "fingerprint" for structural confirmation. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending, twisting). For this compound, the IR spectrum is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This band typically appears at a high frequency (around 1770-1810 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. nist.govresearchgate.net Other key bands include aromatic C=C stretching vibrations, C-H stretching, and prominent C-O-C stretches from the ether linkage.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. While many vibrational modes are active in both IR and Raman, their intensities can differ significantly. For this molecule, the symmetric aromatic ring breathing mode and the C=C stretches are expected to produce strong Raman signals. The C-Cl stretch would also be observable.

Table 3: Predicted Key Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous structures. acs.orgresearchgate.netias.ac.in

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H StretchMedium
1810-1770Acyl Chloride C=O StretchVery Strong
~1600, ~1500Aromatic C=C StretchStrong-Medium
~1250Aryl-O Asymmetric StretchStrong
~1100C-F StretchStrong
~1020Aryl-O Symmetric StretchMedium
900-800C-Cl StretchMedium-Strong

Computational and Theoretical Studies on 4 2 Fluoroethoxy Benzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful lens to inspect the intricate world of molecular orbitals and reaction energetics. For 4-(2-Fluoroethoxy)benzoyl chloride, these methods provide a quantitative understanding of its stability, reactivity, and the electronic influence of its constituent functional groups.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

The 4-(2-fluoroethoxy) group is generally considered to be an electron-donating group, albeit weaker than a simple alkoxy group due to the electron-withdrawing nature of the fluorine atom. This electronic effect is crucial in determining the stability of potential carbocation intermediates that would form in an S_N_1-type mechanism. In weakly nucleophilic solvents, an S_N_1 pathway, proceeding through a benzoyl cation intermediate, is often favored for benzoyl chlorides with electron-donating substituents. nih.govresearchgate.net

DFT calculations on related p-alkoxybenzoyl chlorides can be used to model the transition states for both S_N_1 and S_N_2 pathways. These calculations typically involve optimizing the geometries of the reactant, transition state, and product, and then calculating the corresponding energies to determine the activation energy barrier for each pathway.

Table 1: Predicted Reaction Pathways for this compound Based on Analogous Systems

Reaction TypePredicted FavorabilityRationale
S_N_1 Moderately FavorableThe electron-donating character of the 4-(2-fluoroethoxy) group can stabilize the acylium cation intermediate, particularly in polar, non-nucleophilic solvents.
S_N_2 FavorableThis pathway is common for benzoyl chlorides and would be competitive, especially in more nucleophilic solvents.
Carbonyl Addition Less FavorableWhile possible, this pathway is generally more dominant for substrates with electron-withdrawing groups.

This table is predictive and based on the established reactivity of analogous p-substituted benzoyl chlorides.

Analysis of Electrostatic Potential Surfaces and Molecular Orbitals

The molecular electrostatic potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MESP would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is expected to be located around the carbonyl oxygen atom, making it a prime target for electrophiles. The benzene (B151609) ring will also exhibit negative potential above and below the plane of the ring, characteristic of aromatic systems. The fluorine atom in the ethoxy group will also contribute to a region of negative potential. Conversely, the carbonyl carbon is the most electron-deficient center and thus the site of highest positive potential, making it highly susceptible to nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into the molecule's reactivity. The HOMO is likely to be localized on the benzene ring and the oxygen atom of the ethoxy group, indicating these are the primary sites for electron donation in reactions with electrophiles. The LUMO, on the other hand, is expected to be centered on the carbonyl group, specifically the C=O antibonding orbital, which is the acceptor orbital for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Characteristics
Molecular Electrostatic Potential (MESP) - Negative regions: Carbonyl oxygen, aromatic pi-system, fluorine atom. - Positive region: Carbonyl carbon.
HOMO Localized on the benzene ring and the ether oxygen.
LUMO Localized on the carbonyl carbon and oxygen (C=O π*).

These predictions are based on the general electronic features of substituted benzoyl chlorides and fluoroalkoxy benzenes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not documented in the available literature, the principles of this computational technique can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing valuable information on conformational flexibility and intermolecular interactions. nih.govtennessee.edu

The 2-fluoroethoxy side chain introduces conformational flexibility. The key dihedral angles to consider are around the C(aryl)-O, O-C(ethyl), and C(ethyl)-C(ethyl) bonds. MD simulations could explore the potential energy surface associated with the rotation around these bonds to identify the most stable conformers. The presence of the fluorine atom may lead to specific intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, that could influence the preferred conformation.

In a condensed phase, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular interactions would be dipole-dipole interactions arising from the polar carbonyl and C-F bonds. youtube.com Weaker van der Waals forces and potential halogen bonding involving the chlorine atom could also play a role in the molecular packing and bulk properties of the substance. nih.gov

Structure-Activity Relationship (SAR) Modeling and Design Principles

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. atlantis-press.com While no specific SAR models for this compound have been published, we can discuss the principles based on related classes of compounds. For benzoyl chloride derivatives, SAR models often use physicochemical descriptors to predict reactivity or biological activity. nih.gov

Key descriptors that would be relevant for an SAR model of this compound include:

Electronic Parameters: Hammett constants (σ) for the 4-(2-fluoroethoxy) substituent would quantify its electron-donating or -withdrawing nature. HOMO and LUMO energies, as well as atomic charges derived from quantum chemical calculations, would also be critical electronic descriptors.

Lipophilic Parameters: The partition coefficient (logP) is a measure of a compound's lipophilicity. The fluoroethoxy group is known to increase lipophilicity, which can be a crucial factor in designing molecules with specific permeability properties. nih.gov

Steric Parameters: Steric descriptors like molar refractivity (MR) or Taft steric parameters (Es) would account for the size and shape of the substituent and its influence on interactions with a target site.

Design principles based on the 4-(2-fluoroethoxy)phenyl moiety often leverage the unique properties of the fluoroethoxy group. The introduction of this group can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate lipophilicity and receptor binding affinity. nih.gov Therefore, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with tailored pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(2-Fluoroethoxy)benzoyl chloride from its benzoic acid precursor?

Methodological Answer: The synthesis typically involves chlorination of 4-(2-Fluoroethoxy)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. The reaction is conducted in anhydrous dichloromethane (DCM) or toluene at 60–80°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or recrystallization. This method is analogous to protocols used for synthesizing structurally similar benzoyl chlorides, such as 4-Chloro-2-(trifluoromethoxy)benzoyl chloride .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its corrosive and moisture-sensitive nature, researchers must:

  • Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store the compound in a dry, cool environment under inert gas (e.g., argon).
  • Equip labs with emergency eye-wash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills).
    These precautions align with OSHA standards for handling corrosive acyl chlorides like 4-Bromobenzoyl chloride .

Q. How does this compound react with nucleophiles such as amines or alcohols?

Methodological Answer: The compound undergoes nucleophilic acyl substitution :

  • With primary/secondary amines , it forms amides (e.g., Ar-C(=O)-NR₂) in anhydrous DCM or THF at 0–25°C.
  • With alcohols , it generates esters (e.g., Ar-C(=O)-OR) under similar conditions, often requiring a base (e.g., pyridine) to scavenge HCl.
    Reaction progress is monitored via TLC or FT-IR for the disappearance of the carbonyl chloride peak (~1800 cm⁻¹). These reactions are consistent with mechanisms observed in 4-Chloro-2-(trifluoromethoxy)benzoyl chloride .

Advanced Research Questions

Q. How does the 2-fluoroethoxy substituent influence the compound’s reactivity compared to other benzoyl chlorides?

Methodological Answer: The electron-withdrawing fluoroethoxy group (-OCH₂CH₂F) enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. However, steric hindrance from the ethoxy chain may reduce reactivity toward bulky nucleophiles. Comparative studies with analogs like 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride suggest that fluorine’s electronegativity and the ether oxygen’s lone pairs contribute to unique electronic effects, impacting reaction kinetics and regioselectivity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -220 ppm for -CH₂F) and ¹H NMR (δ 4.5–4.7 ppm for -OCH₂CH₂F) confirm substituent positioning.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : A sharp peak at ~1770–1800 cm⁻¹ confirms the carbonyl chloride group.
    These methods are validated by NIST spectral data for fluorinated benzoyl chlorides .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: The 2-fluoroethoxy group enhances lipophilicity and metabolic stability in drug candidates. For example, it serves as a key intermediate in:

  • Anticancer agents : Coupling with heterocyclic amines to target kinase inhibitors.
  • Anti-inflammatory drugs : Forming amides with sulfonamide moieties.
    Its utility mirrors applications of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride in medicinal chemistry, where fluorine substituents improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.